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Cat. No.: B057339

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3-thiazole-5-carbaldehyde, also known by its IUPAC name 2-bromo-1,3-thiazole-5-
carbaldehyde, is a heterocyclic organic compound that has garnered significant interest within
the scientific community, particularly in the fields of medicinal chemistry and drug development.
[1][2] The thiazole ring is a prominent scaffold in numerous biologically active compounds, and
the presence of both a bromine atom and a formyl group on this core structure makes 2-bromo-
1,3-thiazole-5-carbaldehyde a versatile synthetic intermediate for the creation of a diverse
range of derivatives.[1][3] This technical guide provides a comprehensive overview of the
chemical properties, synthesis, reactivity, and potential biological applications of this
compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-bromo-1,3-thiazole-5-
carbaldehyde is presented in the table below. This data is essential for its handling,
characterization, and use in chemical synthesis.
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Property Value Reference(s)

IUPAC Name 2-bromo-1,3-thiazole-5- 2]
carbaldehyde

Synonyms 2-Bromo-5-formylthiazole [2]

CAS Number 464192-28-7

Molecular Formula C4H2BrNOS [4115]

Molecular Weight 192.03 g/mol [4]

Appearance Red-brown solid [4]

Melting Point 108-113 °C

Purity 97-98% [4]

Storage Temperature 2-8°C

SMILES O=Cclcnc(Br)sl [4]
1S/CAH2BrNOS/c5-4-6-1-3(2-

InChl [4]
7)8-4/h1-2H
DJUWIZUEHXRECB-

InChiKey [4]
UHFFFAOYSA-N

Synthesis

The synthesis of 2-bromo-1,3-thiazole-5-carbaldehyde can be achieved through various

synthetic routes. One common approach involves the formylation of a pre-existing 2-

bromothiazole ring. A general workflow for such a synthesis is outlined below.

General Synthetic Workflow
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A generalized synthetic workflow for the preparation of 2-bromo-1,3-thiazole-5-carbaldehyde.

Experimental Protocol: Synthesis via Grighard Reaction

A common method for the introduction of the formyl group at the 5-position of the thiazole ring
is through a Grignard reaction followed by quenching with a formylating agent.[6] The following
is a representative experimental protocol based on literature procedures for analogous
compounds.

Materials:

» 2-Bromothiazole

e Magnesium turnings

e Anhydrous tetrahydrofuran (THF)

e N,N-Dimethylformamide (DMF) or N-formylpiperidine
e Anhydrous diethyl ether

e Hydrochloric acid (1 M)

o Saturated aqueous sodium bicarbonate

e Brine

e Anhydrous sodium sulfate
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» Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:

o Grignard Reagent Formation: Under an inert atmosphere (argon or nitrogen), magnesium
turnings are placed in a flame-dried round-bottom flask equipped with a reflux condenser
and a dropping funnel. A solution of 2-bromothiazole in anhydrous THF is added dropwise to
the magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the
addition of a small crystal of iodine. The reaction mixture is then stirred at reflux until the

magnesium is consumed.

o Formylation: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of the
formylating agent (e.g., DMF or N-formylpiperidine) in anhydrous THF is added dropwise,
maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to
room temperature and stirred for several hours.

o Work-up and Purification: The reaction is quenched by the slow addition of a saturated
agueous solution of ammonium chloride or 1 M hydrochloric acid at 0 °C. The aqueous layer
is extracted with diethyl ether. The combined organic layers are washed with saturated
agueous sodium bicarbonate, water, and brine. The organic layer is then dried over
anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The
crude product is purified by column chromatography on silica gel to afford 2-bromo-1,3-
thiazole-5-carbaldehyde.

Chemical Reactivity and Synthetic Applications

The presence of both a reactive aldehyde group and a bromine atom on the thiazole ring
makes 2-bromo-1,3-thiazole-5-carbaldehyde a valuable building block in organic synthesis. The
aldehyde functionality can undergo a variety of classical transformations, while the bromine
atom is amenable to cross-coupling reactions.

Reactions of the Aldehyde Group

The formyl group can participate in several carbon-carbon bond-forming reactions, allowing for
the elongation and diversification of the molecule.
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Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of the
aldehyde to an alkene.[7][8][9][10][11] The reaction involves the treatment of the aldehyde
with a phosphorus ylide, which can be prepared from a phosphonium salt and a strong base.
This reaction is highly versatile, and the stereochemistry of the resulting alkene can often be
controlled by the choice of ylide and reaction conditions.

2-Bromo-1,3-thiazole-5-carbaldehyde

[ »

I »-| Alkene Derivative Triphenylphosphine Oxide

Phosphorus Ylide
(Ph3P=CHR)

Click to download full resolution via product page
General scheme of the Wittig reaction with 2-bromo-1,3-thiazole-5-carbaldehyde.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an
active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of
a basic catalyst.[12][13][14][15] The Knoevenagel condensation is a powerful tool for the

synthesis of electron-deficient alkenes, which are themselves versatile intermediates.

2-Bromo-1,3-thiazole-5-carbaldehyde
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General scheme of the Knoevenagel condensation with 2-bromo-1,3-thiazole-5-carbaldehyde.

Reactions of the Bromine Atom
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The bromine atom at the 2-position of the thiazole ring can be substituted through various
cross-coupling reactions, enabling the introduction of a wide range of substituents. Palladium-
catalyzed cross-coupling reactions are particularly useful for this purpose.

Biological and Medicinal Applications

Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including
antimicrobial, anticancer, and anti-inflammatory properties.[1][16][17][18][19][20][21][22][23]
While specific biological data for 2-bromo-1,3-thiazole-5-carbaldehyde is limited in the public
domain, its role as a key intermediate in the synthesis of more complex, biologically active
molecules is well-established.

Potential as a Scaffold for Kinase Inhibitors

The 2-aminothiazole scaffold, which can be readily synthesized from 2-bromothiazoles, is a
well-known template for the design of kinase inhibitors.[24][25] Kinases are a class of enzymes
that play a critical role in cellular signaling pathways, and their dysregulation is implicated in
numerous diseases, including cancer. The ability to functionalize both the 2- and 5-positions of
the thiazole ring makes 2-bromo-1,3-thiazole-5-carbaldehyde an attractive starting material for
the development of novel kinase inhibitors.[26][27]

Antimicrobial and Anticancer Potential

Numerous studies have demonstrated the antimicrobial and anticancer activities of various
thiazole derivatives.[1][16][18][19][20][21][22][23] The structural motifs that can be generated
from 2-bromo-1,3-thiazole-5-carbaldehyde are present in compounds that have shown efficacy
against various bacterial and fungal strains, as well as different cancer cell lines. Further
derivatization and biological screening of compounds synthesized from this starting material
could lead to the discovery of new therapeutic agents.

Conclusion

2-Bromo-1,3-thiazole-5-carbaldehyde is a valuable and versatile building block for organic
synthesis, particularly in the context of drug discovery and development. Its dual reactivity,
stemming from the aldehyde and bromine functionalities, allows for the creation of a wide array
of derivatives. While the direct biological activity of this compound is not extensively
documented, its utility as a precursor to potent antimicrobial, anticancer, and kinase-inhibiting
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molecules is evident. This technical guide serves as a foundational resource for researchers
and scientists looking to explore the potential of 2-bromo-1,3-thiazole-5-carbaldehyde in their
synthetic and medicinal chemistry endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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